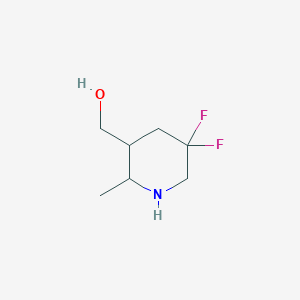
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.
化学反应分析
Types of Reactions
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while nucleophilic substitution can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, fluorinated piperidine derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine can improve the binding affinity and selectivity of these compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, fluorinated piperidine derivatives are used in the production of agrochemicals and materials with specialized properties. Their stability and reactivity make them valuable in various applications.
作用机制
The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.
相似化合物的比较
Similar Compounds
- (5,5-Difluoropiperidin-3-yl)methanol
- (5,5-Difluoro-1-methylpiperidin-2-yl)methanol
Uniqueness
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This unique structure can result in different reactivity and biological activity compared to other fluorinated piperidine derivatives.
属性
分子式 |
C7H13F2NO |
|---|---|
分子量 |
165.18 g/mol |
IUPAC 名称 |
(5,5-difluoro-2-methylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3 |
InChI 键 |
KPXKBHAVQSQMRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(CN1)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)

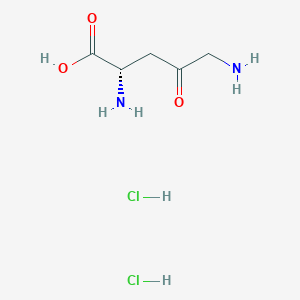
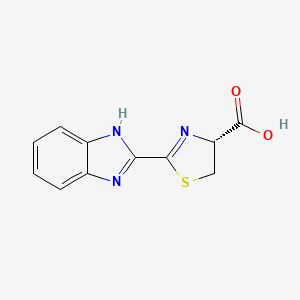
![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
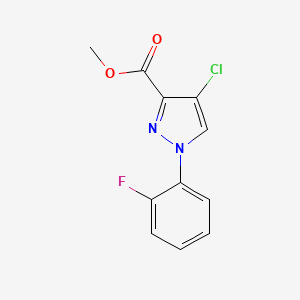
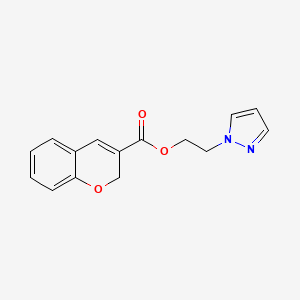
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
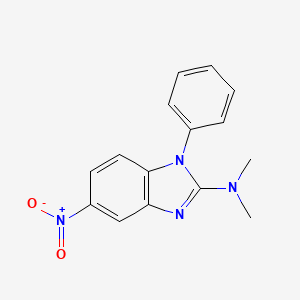
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

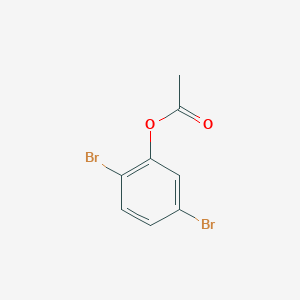
![5-Chloro-2-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B12941232.png)
